6-[1,1'-biphenyl]-4-yl-3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-[1,1'-biphenyl]-4-yl-3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines
Preparation Methods
The synthesis of 6-[1,1'-biphenyl]-4-yl-3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . The reaction conditions are mild, and the process is efficient, making it suitable for both laboratory and industrial production.
Chemical Reactions Analysis
6-[1,1'-biphenyl]-4-yl-3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[1,1'-biphenyl]-4-yl-3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-cancer agent, particularly in the inhibition of breast cancer cell lines.
Agriculture: It can be used as a pesticide or fungicide due to its biological activity against various pests and pathogens.
Materials Science: The compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to external stimuli.
Mechanism of Action
The mechanism of action of 6-[1,1'-biphenyl]-4-yl-3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. For example, in its anti-cancer activity, the compound inhibits the activity of enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell proliferation . This inhibition leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
6-[1,1'-biphenyl]-4-yl-3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds such as:
- Thiazolo[3,2-b][1,2,4]triazole
- Triazolo[1,5-a]pyrimidine
- Triazolo[4,3-b][1,2,4,5]tetrazine
These compounds share similar structural features and biological activities but differ in their specific applications and properties. For instance, triazolo[4,3-b][1,2,4,5]tetrazine-based materials are known for their energetic properties and potential use as explosives .
Properties
CAS No. |
517906-13-7 |
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Molecular Formula |
C22H15ClN4S |
Molecular Weight |
402.9g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C22H15ClN4S/c23-19-12-10-18(11-13-19)21-24-25-22-27(21)26-20(14-28-22)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-13H,14H2 |
InChI Key |
XMFBSJGMRWRQTB-UHFFFAOYSA-N |
SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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